MK-0668 was developed as part of a series of compounds aimed at modulating immune responses, particularly in conditions where very late antigen-4 plays a critical role. The compound falls under the category of immunomodulators and is primarily investigated for its therapeutic potential in autoimmune disorders and chronic inflammatory conditions .
The synthesis of MK-0668 involves several key steps, which include:
The synthesis process has been optimized to yield MK-0668 efficiently while maintaining its structural integrity and functional properties .
The molecular structure of MK-0668 can be described using its chemical formula and molecular weight of approximately 378.46 g/mol. Key features include:
The structural analysis indicates that specific substituents on the core structure play a significant role in enhancing binding affinity and selectivity towards very late antigen-4 .
MK-0668 participates in various chemical reactions, primarily characterized by:
These reactions are essential for understanding how MK-0668 behaves in vivo and how it can be optimized for therapeutic use .
MK-0668 functions by inhibiting the interaction between very late antigen-4 and its ligands, which include vascular cell adhesion molecule 1 (VCAM-1) and intracellular adhesion molecule 1 (ICAM-1). This inhibition leads to:
Research has shown that MK-0668 effectively reduces inflammation in preclinical models, supporting its potential as a therapeutic agent .
Key physical and chemical properties of MK-0668 include:
These properties are critical for determining the appropriate delivery methods and formulations for clinical use .
MK-0668 has several potential applications in scientific research and clinical settings:
MK-0668 functions as a high-affinity, amino acid-based ligand that selectively targets the very late antigen-4 (VLA-4), also known as integrin α₄β₁ [1] [4]. Its primary value in chemical genetics stems from its ability to bind unactivated integrin conformations with sub-nanomolar affinity, effectively blocking physiological ligand engagement without inducing receptor activation. Biochemical characterization reveals exceptional binding specificity:
In competitive binding assays using Jurkat cells—a human T-lymphocyte line—MK-0668 displaces radiolabeled ligands ([³⁵S]) with an IC₅₀ of 0.15 nM under non-activating (Ca²⁺/Mg²⁺-containing) conditions [4]. This affirms its capacity to antagonize basal-state integrins without requiring cellular activation. Such precision makes it indispensable for:
Table 1: Pharmacodynamic Profile of MK-0668 Across Species
Species | Biological System | IC₅₀ (nM) |
---|---|---|
Human | Whole blood | 0.13 |
Dog | Whole blood | 0.19 |
Rhesus monkey | Whole blood | 0.21 |
Rat | Whole blood | 0.40 |
MK-0668’s mechanistic significance extends beyond receptor occupancy. As a pure antagonist, it inhibits ligand-induced conformational changes in α₄β₁ that trigger outside-in signaling cascades [1] [2] [6]. This distinguishes it from partial agonists (e.g., RGD mimetics like cilengitide), which paradoxically prime integrins for activation [2]. Key research applications include:
Conformational Trapping of Integrins
Integrin ectodomains undergo large-scale structural rearrangements upon ligand binding:
Functional Antagonism in Cellular Systems
In endothelial, trophoblast, and glioblastoma models, MK-0668 elucidates reciprocal integrin crosstalk:
Table 2: Functional Outcomes of Selective VLA-4 Antagonism
Cellular Process | Effect of MK-0668 | Biological Implication |
---|---|---|
LIBS Epitope Exposure | Suppresses Mn²⁺-induced AP5/LIBS-1 | Blocks outside-in signaling initiation |
Cell Spreading | Inhibits α₄β₁-dependent cytoskeletal reorganization | Impairs immune cell stromal invasion |
Collective Migration | Enhances αᵥβ₃/Rac-driven cohesion | Modulates angiogenic/tumor cell collectives |
Traction Force Balance | Amplifies CD44 clutch function | Reveals adhesion receptor antagonism |
Therapeutic Mechanism Validation
While not therapeutic per se, MK-0668 validates VLA-4 antagonism as a strategy to inhibit:
Table 3: Key Structural and Functional Properties of MK-0668
Property | Detail |
---|---|
Chemical Formula | C₃₁H₃₀Cl₂N₆O₆S |
Molecular Weight | 685.58 g/mol |
CAS Registry No. | 865110-07-2 |
Mesylate Salt CAS | 865111-04-2 |
Primary Target | Integrin α₄β₁ (VLA-4) |
Mechanistic Class | Pure antagonist (non-activating) |
Key Structural Motif | Cyclobutylamino-pyrrolidine scaffold with dichloropyridine amide linkage |
Concluding Remarks
MK-0668 exemplifies the strategic application of chemical genetics to dissect integrin signaling. Its capacity to selectively and potently inhibit unactivated VLA-4 without inducing conformational activation provides a critical tool for resolving fundamental mechanisms in immune regulation, metastasis, and mechanotransduction. Future structural studies leveraging its scaffold may yield antagonists for other integrin subtypes, expanding the toolbox for adhesion receptor research.
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4